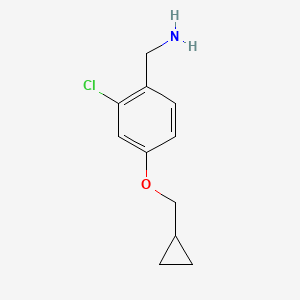![molecular formula C8H11ClN2O4 B1401019 Methyl [1-(Chloracetyl)-3-oxopyrazolidin-4-yl]acetat CAS No. 1374509-38-2](/img/structure/B1401019.png)
Methyl [1-(Chloracetyl)-3-oxopyrazolidin-4-yl]acetat
Übersicht
Beschreibung
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate is a chemical compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a chloroacetyl group and a methyl ester group attached to a pyrazolidinone ring
Wissenschaftliche Forschungsanwendungen
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate typically involves the reaction of chloroacetyl chloride with a pyrazolidinone derivative in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Pyrazolidinone derivative, chloroacetyl chloride, base (e.g., triethylamine).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of chloroacetyl chloride.
Procedure: The pyrazolidinone derivative is dissolved in the solvent, and the base is added to the solution. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature below 0°C. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl groups in the pyrazolidinone ring can be reduced to form the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols; solvents like dichloromethane or ethanol; reaction temperatures ranging from room temperature to reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions; reaction temperatures ranging from room temperature to 100°C.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride; solvents such as ethanol or tetrahydrofuran; reaction temperatures typically at room temperature or below.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazolidinone derivatives.
Hydrolysis: Carboxylic acids.
Reduction: Alcohol derivatives of the pyrazolidinone ring.
Wirkmechanismus
The mechanism of action of Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrazolidinone ring can interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate can be compared with other similar compounds, such as:
Methyl [1-(bromoacetyl)-3-oxopyrazolidin-4-yl]acetate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, leading to different reactivity and biological activity.
Ethyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its solubility and reactivity.
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]propionate:
These comparisons highlight the uniqueness of Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate in terms of its specific functional groups and their impact on its chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl 2-[1-(2-chloroacetyl)-3-oxopyrazolidin-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O4/c1-15-7(13)2-5-4-11(6(12)3-9)10-8(5)14/h5H,2-4H2,1H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXESKCMFQCPZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(NC1=O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


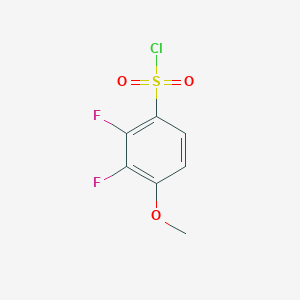
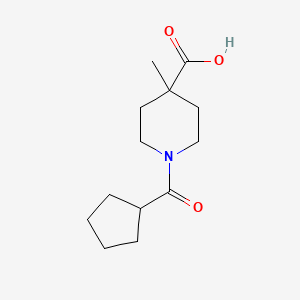
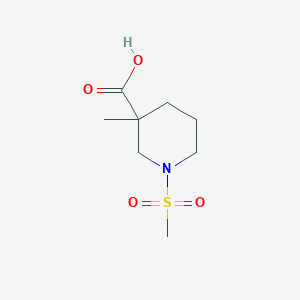

![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)

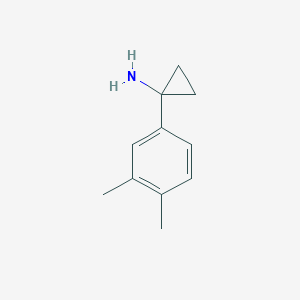
![3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine](/img/structure/B1400949.png)

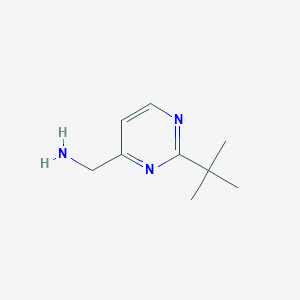
![2-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1400955.png)


